L-m-Tyrosine

描述

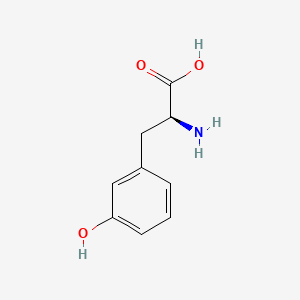

L-间酪氨酸: ,也称为3-羟基苯丙氨酸,是一种芳香族氨基酸,在多种生理过程中发挥着至关重要的作用。它是一种非必需氨基酸,这意味着它可以由机体从其他氨基酸合成。L-间酪氨酸参与重要神经递质和激素的合成,包括多巴胺、去甲肾上腺素和肾上腺素 .

准备方法

合成路线和反应条件

化学反应分析

反应类型

常用试剂和条件

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

磷酸化条件: 磷酸基团由蛋白激酶转移到酪氨酸残基.

主要产物

氧化: L-间酪氨酸的氧化会导致多巴醌和其他反应性中间体的形成.

磷酸化: 磷酸化的酪氨酸残基参与信号转导过程.

科学研究应用

Clinical Applications

1.1 Neurotransmitter Precursor

L-m-Tyrosine is crucial for the synthesis of catecholamines, neurotransmitters that play significant roles in mood regulation, cognitive function, and stress response. Research indicates that supplementation with this compound may enhance cognitive performance under stress or fatigue conditions, making it a candidate for treating disorders like depression and Attention Deficit Hyperactivity Disorder (ADHD) .

1.2 Treatment of Movement Disorders

Fluorinated analogs of this compound, such as 6-[18F]-Fluoro-L-m-tyrosine (FMT), are being explored as positron emission tomography (PET) imaging agents to visualize dopamine nerve terminals in patients with Parkinson’s disease. These compounds have shown promise in assessing dopaminergic function and may aid in the diagnosis and monitoring of movement disorders .

Biochemical Applications

2.1 Drug Delivery Systems

Research has focused on the microencapsulation of this compound to enhance its stability and bioavailability. Microencapsulation techniques can protect the amino acid from enzymatic degradation while allowing for controlled release, which is particularly beneficial in drug formulation for neurological disorders . Studies suggest that optimizing the surface chemistry and self-assembly of this compound can improve its efficacy as a therapeutic agent .

2.2 Biomarker for Brain Function

Recent studies have identified this compound as a potential biomarker for brain glycogen levels during endurance exercise. The fluctuations in plasma tyrosine levels correlate with changes in brain glycogen dynamics, indicating its utility in sports science and metabolic research .

Neurobiological Applications

3.1 Effects on Fear and Stress Responses

This compound administration has been shown to suppress fear expression in experimental models. This effect suggests that it may play a role in modulating stress responses, which could have implications for treating anxiety disorders . The neurobiological mechanisms behind this effect are still under investigation but highlight the compound's potential in psychological therapies.

3.2 Cognitive Enhancement

Studies indicate that this compound supplementation can improve cognitive flexibility and working memory, especially under stressful conditions. This property makes it a candidate for further exploration in cognitive enhancement strategies for both healthy individuals and those with cognitive deficits .

Case Studies and Research Findings

作用机制

L-间酪氨酸主要通过其作为神经递质和激素合成前体的作用发挥其作用。它被酪氨酸羟化酶转化为L-多巴,然后进一步转化为多巴胺、去甲肾上腺素和肾上腺素 . 这些神经递质参与调节情绪、应激反应和认知功能 .

相似化合物的比较

生物活性

L-m-Tyrosine, a non-essential amino acid, plays a critical role in the synthesis of neurotransmitters and hormones, particularly catecholamines such as dopamine, norepinephrine, and epinephrine. This compound has garnered attention in various fields of research due to its diverse biological activities, including its effects on cognitive performance, mood regulation, and physiological responses.

1. Synthesis and Metabolism

L-Tyrosine is synthesized from phenylalanine through the action of phenylalanine hydroxylase. It serves as a precursor for several important biomolecules:

- Catecholamines : Dopamine, norepinephrine, and epinephrine.

- Melanin : A pigment responsible for coloration in skin and hair.

- Thyroid Hormones : Such as thyroxine (T4) and triiodothyronine (T3).

The metabolism of L-Tyrosine can be influenced by various factors including dietary intake, genetic factors, and physiological conditions.

2. Cognitive Effects

Research indicates that L-Tyrosine supplementation can enhance cognitive performance under stress or fatigue. A study involving healthy male participants demonstrated that a single dose of 2 grams of L-Tyrosine improved response times in cognitive tasks without compromising accuracy. This effect was attributed to increased catecholamine availability, which is crucial during stressful situations .

Table 1: Effects of L-Tyrosine on Cognitive Performance

| Study | Dosage | Outcome | Notes |

|---|---|---|---|

| Tam et al. (1990) | 2g | Reduced response time | Increased catecholamine levels observed |

| Herman et al. (2022) | 2g | Improved model-based control | Enhanced decision-making under stress |

| Brodnik et al. (2017) | Variable | Elevated catecholamine metabolism | Measured in prefrontal cortex and striatum |

3. Physiological Responses

L-Tyrosine has been shown to modulate physiological responses such as heart rate and pupil dilation variability. In one study, participants who received L-Tyrosine exhibited reduced heart rates and increased variability in pupil dilation compared to those receiving a placebo. This suggests that L-Tyrosine may help mitigate autonomic arousal during stressful tasks .

4. Antioxidant Properties

The phenolic structure of L-Tyrosine contributes to its antioxidant properties. It has been reported that derivatives of L-Tyrosine exhibit radical scavenging activities, which can protect cells from oxidative stress . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Case Studies

- Phenylketonuria (PKU) : Patients with PKU often have impaired tyrosine metabolism due to a deficiency in phenylalanine hydroxylase. Supplementation with L-Tyrosine has been shown to improve cognitive function in some patients by compensating for the lack of this amino acid .

- Depression : Some studies suggest that L-Tyrosine supplementation may alleviate symptoms of depression by enhancing dopamine synthesis, although results have been mixed across different populations .

6. Safety and Dosage

L-Tyrosine is generally considered safe when taken at recommended dosages (typically 500 mg to 2 g). However, individuals with certain medical conditions or those taking specific medications should consult healthcare professionals before supplementation.

属性

IUPAC Name |

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871778 | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

587-33-7 | |

| Record name | L-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-META-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。